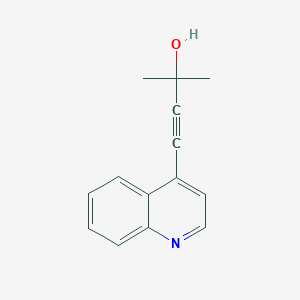

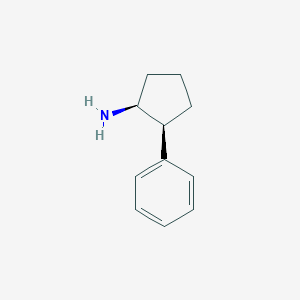

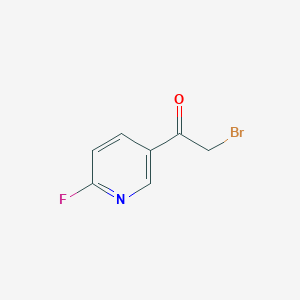

![molecular formula C11H9N3 B1626866 5H-Pyrido[4,3-B]indol-8-amine CAS No. 79642-24-3](/img/structure/B1626866.png)

5H-Pyrido[4,3-B]indol-8-amine

説明

5H-Pyrido[4,3-B]indol-8-amine, also known as δ-Carboline, is a novel aromatic amine compound . It has been used in the development of organic electroluminescent devices and displays .

Synthesis Analysis

The synthesis of 5H-Pyrido[4,3-B]indol-8-amine derivatives involves a series of reactions. For instance, 3-(2-chlorophenyl)pyridin-4-amine is used as a starting material to react with potassium tert-butoxide to produce the 5H-pyrido[4,3-b]indole .Molecular Structure Analysis

The molecular structure of 5H-Pyrido[4,3-B]indol-8-amine is represented by the empirical formula C11H8N2 . The molecular weight is 168.19 .Chemical Reactions Analysis

5H-Pyrido[4,3-B]indol-8-amine derivatives have been found to inhibit the polymerization of tubulin and disrupt the microtubule network of cells .Physical And Chemical Properties Analysis

5H-Pyrido[4,3-B]indol-8-amine is a solid at room temperature . It has a melting point of 209-214 °C .科学的研究の応用

Tubulin Polymerization Inhibitors

A series of new 9-aryl-5H-pyrido[4,3-b]indole derivatives were designed, synthesized, and evaluated for their potential as tubulin polymerization inhibitors . These compounds were tested for their anti-proliferative activity in vitro against three different cancer cells (SGC-7901, HeLa, and MCF-7) . One of the compounds, 7k, displayed the strongest anti-proliferative activity against HeLa cells .

Antitumor Activity

The compound 7k, a derivative of 5H-Pyrido[4,3-B]indol-8-amine, was found to inhibit the polymerization of tubulin and disrupt the microtubule network of cells . Further mechanism studies revealed that 7k arrested cell cycle at the G2/M phase and induced apoptosis in a dose-dependent manner .

Binding to Colchicine Sites

Molecular docking analysis confirmed that 7k may bind to colchicine binding sites on microtubules . This suggests that 5H-Pyrido[4,3-B]indol-8-amine and its derivatives could be used in the development of antitumor drugs targeting tubulin .

Broad Spectrum Biological Activities

Indole derivatives, including 5H-Pyrido[4,3-B]indol-8-amine, possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .

Fluorescent Active Small Molecules

5H-Pyrido[4,3-B]indol-8-amine core could be successfully prepared by Cu-catalyzed double C-N coupling reaction from 3-bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine with different amines in high yields . These fluorescent active small molecules could have potential applications in various fields .

Organic Electroluminescent Device

5H-Pyrido[4,3-B]indol-8-amine is used as a novel aromatic amine compound for organic electroluminescent devices, illuminating devices, and displays . This suggests that it could have potential applications in the field of electronics and lighting .

作用機序

Target of Action

5H-Pyrido[4,3-B]indol-8-amine primarily targets tubulin , a protein that forms the cytoskeleton of cells . Tubulin plays a crucial role in cell division, shape maintenance, intracellular material transport, and signal transmission .

Mode of Action

The compound interacts with tubulin by binding to the colchicine binding site . This interaction inhibits the polymerization of tubulin, disrupting the microtubule network within cells . The disruption of the microtubule dynamics interferes with the normal function of microtubules, leading to mitotic catastrophe and ultimately inducing apoptosis .

Biochemical Pathways

The primary biochemical pathway affected by 5H-Pyrido[4,3-B]indol-8-amine is the microtubule dynamics . By inhibiting tubulin polymerization, the compound disrupts the formation and function of microtubules . This disruption affects various physiological processes, including cell division and intracellular transport .

Result of Action

The primary result of the action of 5H-Pyrido[4,3-B]indol-8-amine is the induction of apoptosis in cancer cells . By disrupting microtubule dynamics, the compound causes mitotic catastrophe, leading to programmed cell death or apoptosis . This makes it a potential candidate for anticancer therapy.

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . The safety information includes precautionary statements such as P301 + P330 + P331 + P310, which advise to rinse mouth, do NOT induce vomiting, and immediately call a POISON CENTER or doctor/physician if you feel unwell .

特性

IUPAC Name |

5H-pyrido[4,3-b]indol-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3/c12-7-1-2-10-8(5-7)9-6-13-4-3-11(9)14-10/h1-6,14H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGBDWKDZOVZUIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C3=C(N2)C=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30507451 | |

| Record name | 5H-Pyrido[4,3-b]indol-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30507451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

79642-24-3 | |

| Record name | 5H-Pyrido[4,3-b]indol-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30507451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

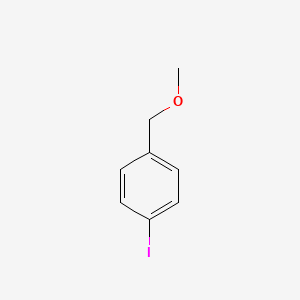

![Thiazolo[5,4-d]pyrimidin-7-ol](/img/structure/B1626796.png)

![2-(naphthalen-2-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1626802.png)